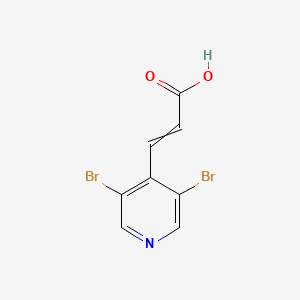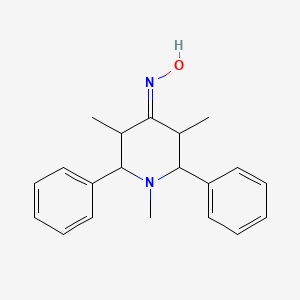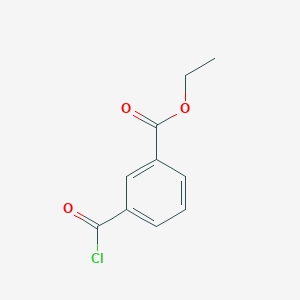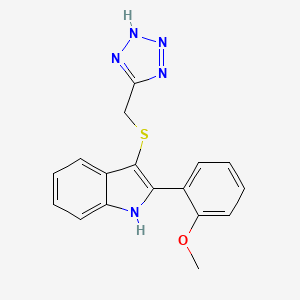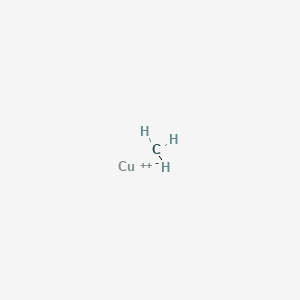
Copper;carbanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;carbanide is a compound that combines copper with carbanide ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its stability and reactivity, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper;carbanide can be synthesized through various methods. One common approach involves the reaction of copper salts with carbanide ions under controlled conditions. For instance, copper(II) sulfate can react with sodium carbanide in an aqueous solution to form this compound. The reaction is typically carried out at room temperature and requires careful control of pH and concentration to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using copper ores and carbanide sources. The process often includes steps such as ore extraction, purification, and chemical reaction under optimized conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques like electrochemical synthesis to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Copper;carbanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of copper oxides and carbanide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles. For example, reacting this compound with chlorine gas can produce copper chloride and carbanide chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Common products include copper oxides, copper halides, and various carbanide derivatives.
Aplicaciones Científicas De Investigación
Copper;carbanide has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique reactivity makes it a valuable tool for synthesizing complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound is being explored for its potential therapeutic applications. Research is ongoing to investigate its role in treating diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanocomposites. Its unique properties enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism by which copper;carbanide exerts its effects involves interactions with molecular targets and pathways. In biological systems, this compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial activity. In chemical reactions, this compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates.
Comparación Con Compuestos Similares
Copper;carbanide can be compared with other similar compounds, such as copper carbides and copper carbonates. While all these compounds contain copper, they differ in their chemical structure and reactivity:
Copper Carbides: These compounds contain carbon atoms bonded to copper. They are typically more stable and less reactive than this compound.
Copper Carbonates: These compounds contain carbonate ions bonded to copper. They are commonly used in industrial applications and have different reactivity profiles compared to this compound.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
67049-30-3 |
|---|---|
Fórmula molecular |
CH3Cu+ |
Peso molecular |
78.58 g/mol |
Nombre IUPAC |
copper;carbanide |
InChI |
InChI=1S/CH3.Cu/h1H3;/q-1;+2 |
Clave InChI |
QSTRWUSTLBFIDS-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


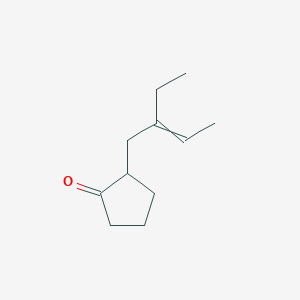
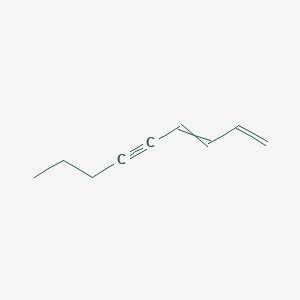

![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
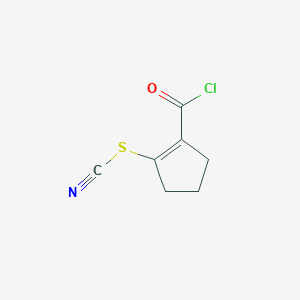
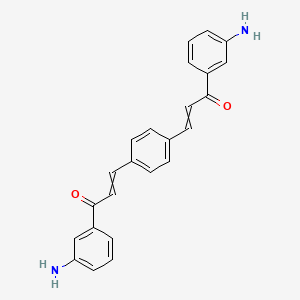
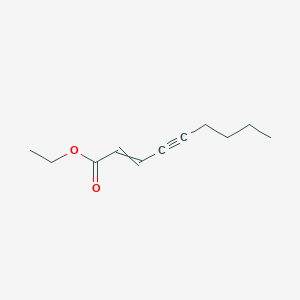
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
